molecular formula C18H18BrN3O3 B12027186 N'-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide

N'-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide

Katalognummer: B12027186
Molekulargewicht: 404.3 g/mol
InChI-Schlüssel: XRJQBDWMIZHTIE-RGVLZGJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide is a complex organic compound with a molecular formula of C18H16Br2N4O4 and a molecular weight of 512.15204 . This compound is characterized by the presence of bromine, methoxy, and ethyl groups attached to a phenyl ring, making it a unique and interesting subject for chemical research and applications.

Vorbereitungsmethoden

The synthesis of N’-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with 4-ethylphenylamine in the presence of an appropriate catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N’-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

N’-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide can be compared with similar compounds such as N’-[(5-bromo-2-methoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide. While both compounds share a similar core structure, the presence of different substituents (e.g., ethyl vs. fluorine) can lead to variations in their chemical properties and biological activities.

Eigenschaften

Molekularformel

C18H18BrN3O3

Molekulargewicht

404.3 g/mol

IUPAC-Name

N'-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C18H18BrN3O3/c1-3-12-4-6-14(7-5-12)21-17(23)18(24)22-20-11-13-10-15(25-2)8-9-16(13)19/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24)/b20-11+

InChI-Schlüssel

XRJQBDWMIZHTIE-RGVLZGJSSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)OC)Br

Kanonische SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.